Migrastatin -

Migrastatin

Catalog Number: EVT-8341798
CAS Number:
Molecular Formula: C27H39NO7
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Migrastatin is derived from the soil bacterium Streptomyces griseus, which is known for producing a variety of bioactive natural products. This organism has been extensively studied for its ability to synthesize complex secondary metabolites with therapeutic potential.

Classification

Chemically, migrastatin belongs to the class of macrolides, which are characterized by their large lactone rings. It is classified as a natural product and is also considered an antimetastatic agent due to its ability to inhibit cancer cell migration.

Synthesis Analysis

The synthesis of migrastatin has been extensively studied, resulting in various synthetic methodologies aimed at producing the compound and its analogs. The most notable methods include:

Molecular Structure Analysis

Migrastatin's molecular structure features a large lactone ring with several stereocenters that are crucial for its biological activity.

Structure Data

  • Molecular Formula: C₁₉H₃₄O₇
  • Molecular Weight: Approximately 358.47 g/mol
  • Stereochemistry: The compound contains multiple stereocenters, contributing to its complex three-dimensional structure which is essential for its interaction with biological targets.
Chemical Reactions Analysis

Migrastatin undergoes various chemical reactions that are essential for both its synthesis and modification into analogs:

  • Ring-Closing Metathesis: This reaction is critical in forming the lactone structure. It involves the formation of a double bond between two carbon atoms within a molecule, facilitated by a catalyst.
  • Oxidation Reactions: Key steps in the synthesis involve oxidation processes that convert alcohols into carbonyl compounds, which are then further manipulated to yield the desired product .
  • Deprotection Strategies: Protecting groups are often used during synthesis to prevent unwanted reactions at certain functional groups; these groups are later removed in specific steps to yield the final active compound.
Mechanism of Action

The antimetastatic action of migrastatin primarily involves:

  • Inhibition of Tumor Cell Migration: Migrastatin disrupts signaling pathways that facilitate cell motility and invasion, thereby inhibiting metastatic spread.
  • Target Interaction: It is believed that migrastatin interacts with specific molecular targets involved in cell adhesion and migration processes, although the precise mechanisms remain an area of ongoing research .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Migrastatin typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Migrastatin can participate in various chemical reactions typical for macrolides, including hydrolysis and esterification.
Applications

Migrastatin has significant potential applications in scientific research:

  • Cancer Research: Due to its ability to inhibit metastasis, migrastatin serves as a valuable tool for studying cancer biology and developing new therapeutic strategies.
  • Drug Development: Analogues of migrastatin are being explored for their therapeutic potential against various cancers, making it a subject of interest in drug discovery programs aimed at targeting metastatic disease .
Introduction to Migrastatin and Metastasis Research

Migrastatin as a Paradigm for Anti-Metastatic Drug Discovery

Migrastatin, a 14-membered macrolactone natural product initially isolated from Streptomyces species, represents a foundational scaffold in anti-metastatic drug discovery [1] [6]. Unlike conventional cytotoxic agents, migrastatin and its synthetic analogs specifically inhibit tumor cell migration, invasion, and metastasis without significantly affecting primary tumor proliferation—a paradigm shift in targeting metastatic dissemination [1] [5]. The migrastatin core structure, characterized by a macrolide ring with defined stereochemistry, enables synthetic diversification to enhance potency. Key analogs include:

  • Macroketone: Synthesized by Danishefsky and colleagues via ring-closing metathesis (RCM) of advanced intermediates, exhibiting 1000-fold increased migration inhibitory activity (IC~50~ ~100 nM) compared to natural migrastatin [3] [6].
  • Macrolactam: Engineered to improve metabolic stability while retaining nanomolar efficacy against actin bundling [6].
  • MGSTA-1/2/3/4: A library of migrastatin-core analogs developed through bioassay-guided structural optimization [6].

Table 1: Migrastatin Analogs and Anti-Migratory Activity

CompoundStructural ClassMigration IC~50~ (nM)Key Modifications
Natural MigrastatinMacrolactone100,000Native structure
MacroketoneKetone-functionalized100Side-chain ablation
MGSTA-2Macrolactone250C2-C3 unsaturation removal
MacrolactamLactam300Lactone-to-lactam substitution

Source: Synthetic approaches reviewed in Molecules (2017) [6].

The molecular target of migrastatin analogs was elucidated through affinity purification and X-ray crystallography. Biotin-labeled macroketone bound fascin—an actin-bundling protein overexpressed in metastatic carcinomas—at a defined pocket within its β-trefoil domain (K~d~ ~300 nM) [2] [5]. Binding disrupts fascin-actin interactions by sterically blocking actin-binding site 1 (residues His392, Lys471, Ala488), inhibiting filopodia formation and cell invasion [5]. Mutagenesis studies confirmed that fascin His474Ala mutants resist macroketone inhibition, validating target specificity [5]. This target engagement strategy exemplifies how natural products inspire target-focused anti-metastatic drug design.

Metastatic Cascade: Molecular Targets and Therapeutic Gaps

Metastasis involves a multi-step cascade: local invasion, intravasation, circulation survival, extravasation, and colonization [1] [8]. Migrastatin analogs primarily inhibit early invasion steps by targeting cytoskeletal dynamics, but broader therapeutic gaps exist:

Actin Polymerization and Contractility as Core Targets

Cancer cell invasion employs three plasticity-dependent modes:

  • Mesenchymal migration: Protease-dependent, stress fiber-driven.
  • Amoeboid migration: Rho kinase (ROCK)-dependent actomyosin contractility.
  • Collective invasion: Coordinated cell clusters requiring leader-cell protrusions [1] [9].

Migrastatics like ROCK inhibitors (e.g., Y27632, GSK269962) target actomyosin contractility—a downstream convergence point for invasion modes. ROCK phosphorylates myosin light chain (MLC), promoting actin-myosin contraction essential for amoeboid motility and matrix deformation [1] [7]. Preclinical models show ROCK inhibition reduces melanoma lung metastasis by >70% by impairing extravasation and stromal penetration [7].

Table 2: Metastasis Mechanisms and Targeted Interventions

Metastatic StepMolecular MechanismMigrastatic TargetsTherapeutic Gap
Local InvasionFascin-mediated filopodia assemblyMigrastatin analogs (fascin inhibitors)Inability to block protease-independent amoeboid migration
IntravasationTGFβ-induced epithelial-mesenchymal transitionROCK inhibitorsRedundant TGFβ effectors (e.g., SMADs)
Extravasation/ColonizationDormancy via p38-MAPK/ERK imbalanceNone clinically approvedLack of dormancy-specific probes

Source: Trends in Cancer (2017) [1] [4]; Signal Transduction and Targeted Therapy (2024) [8].

Unaddressed Challenges in Metastasis Research

  • Therapeutic Resistance: Mesenchymal-amoeboid transition (MAT) enables resistance to matrix metalloprotease inhibitors by enhancing RhoA/ROCK-driven contractility [1].
  • Dormancy Regulation: Disseminated tumor cells evade detection via quiescence, driven by p38-MAPK/ERK signaling imbalances. No migrastatics effectively target dormancy exit [8] [9].
  • Stromal Contributions: Tumor-associated macrophages (TAMs) secrete pro-invasive cytokines (e.g., TGFβ, EGF), promoting invasion through stromal remodeling [1].

Emerging migrastatics pipelines integrate multi-step validation:

  • Bioinformatic identification of RhoGEFs/ROCK as targets [7].
  • In vitro 2.5D/3D migration assays with fascin/ROCK inhibitors.
  • Traceable metastasis models (e.g., NIS/GFP-labeled melanoma) for quantitative imaging of metastatic burden [7].

This systematic approach underscores migrastatin’s role in advancing metastasis-specific pharmacology, shifting the focus from cytotoxic tumor reduction to mechanistically disrupting dissemination.

Properties

Product Name

Migrastatin

IUPAC Name

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8Z,12Z)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione

Molecular Formula

C27H39NO7

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7-,13-8-,18-14-/t17-,19-,22+,26+,27+/m1/s1

InChI Key

OGYMUMAKGYYNHV-NVSRAWQTSA-N

SMILES

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C

Canonical SMILES

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C

Isomeric SMILES

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C\CC/C=C\[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.